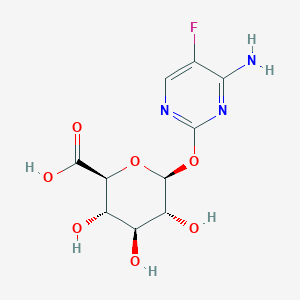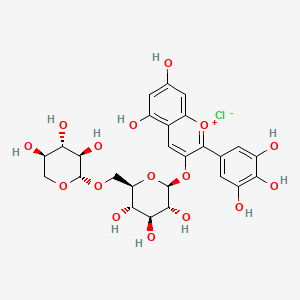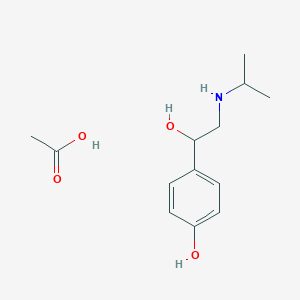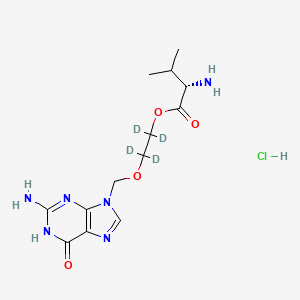
Valacyclovir-d4, Hydrochloride
Übersicht
Beschreibung
Valacyclovir-d4, Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. Valacyclovir is the L-valine ester of acyclovir, which is a nucleoside analog that inhibits viral DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valacyclovir Hydrochloride is synthesized through the esterification of acyclovir with L-valine. The process involves the reaction of acyclovir with L-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the crystallization of the product from an ethanol-water mixture to obtain the desired polymorphic form. The final product is then purified and dried to achieve the required pharmaceutical grade .
Analyse Chemischer Reaktionen
Types of Reactions
Valacyclovir Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In vivo, Valacyclovir Hydrochloride is rapidly hydrolyzed to acyclovir and L-valine by esterases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Hydrolysis: Esterases in biological systems.
Major Products Formed
Oxidation: Intermediate manganese (VII)-Valacyclovir complex.
Hydrolysis: Acyclovir and L-valine.
Wissenschaftliche Forschungsanwendungen
Valacyclovir Hydrochloride is extensively used in scientific research for its antiviral properties. It is used to study the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Research has shown its efficacy in reducing the severity and duration of herpes outbreaks in immunocompromised patients . Additionally, it is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .
Wirkmechanismus
Valacyclovir Hydrochloride acts as a prodrug, which is converted in vivo to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, incorporates into the viral DNA chain, and terminates DNA synthesis, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Valacyclovir Hydrochloride is compared with other antiviral drugs such as acyclovir and famciclovir. While acyclovir is effective, its poor oral bioavailability necessitates frequent dosing. Valacyclovir, being a prodrug of acyclovir, has better oral bioavailability and requires less frequent dosing . Famciclovir, another antiviral drug, is also used to treat herpes infections but has a different mechanism of action, being a prodrug of penciclovir .
Similar Compounds
Acyclovir: Direct antiviral agent with lower bioavailability.
Famciclovir: Prodrug of penciclovir with a different mechanism of action.
Valacyclovir Hydrochloride stands out due to its improved pharmacokinetic profile and efficacy in treating herpes infections with less frequent dosing compared to acyclovir .
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-SRNSESIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331910-75-8 | |
| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
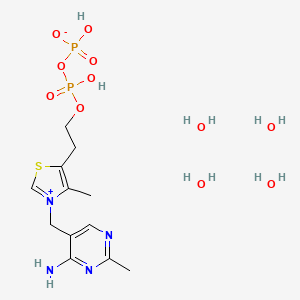
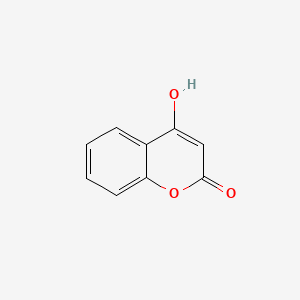
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)


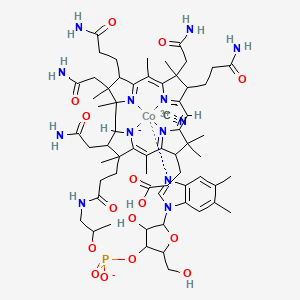
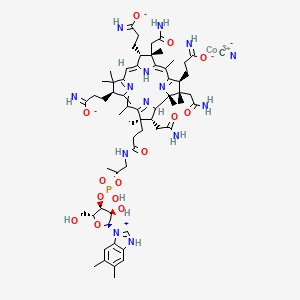
![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)
